molecular formula C9H9N3O B13546221 3-Ethoxy-1,2,4-benzotriazine

3-Ethoxy-1,2,4-benzotriazine

Cat. No.: B13546221
M. Wt: 175.19 g/mol
InChI Key: KUTUFXFOUMJNJK-UHFFFAOYSA-N
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Description

3-Ethoxy-1,2,4-benzotriazine is a heterocyclic compound belonging to the benzotriazine family. Benzotriazines are aromatic, fused N-heterocycles known for their diverse biological activities and significant roles in various scientific fields . The compound’s structure consists of a benzene ring fused with a triazine ring, with an ethoxy group attached at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1,2,4-benzotriazine typically involves the cyclization of N-(2-aminoaryl)hydrazides. One common method starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. This is followed by intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines, which are then oxidized to form the desired benzotriazine .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as a ligand has been shown to produce high yields of benzotriazines .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-1,2,4-benzotriazine is unique due to its ethoxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-ethoxy-1,2,4-benzotriazine

InChI

InChI=1S/C9H9N3O/c1-2-13-9-10-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3

InChI Key

KUTUFXFOUMJNJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=N1

Origin of Product

United States

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